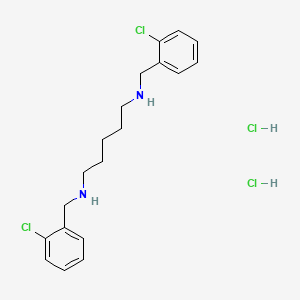
N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride: is a chemical compound with the molecular formula C19H24Cl2N2.2HCl. It is a derivative of benzylamine, where the benzyl groups are substituted with chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride typically involves the reaction of 2-chlorobenzylamine with pentamethylene diamine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms in the benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated benzylamines on cellular processes. It is also employed in the synthesis of biologically active molecules.
Medicine: This compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are investigated for their pharmacological properties.
Industry: In the industrial sector, N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Decamethylenebis(2-chlorobenzylamine) dihydrochloride
- N,N’-Pentamethylenebis(trimethylammonium iodide)
- 2-Chlorobenzylamine
Comparison: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is unique due to its specific pentamethylene linkage and the presence of two chlorobenzylamine groups. This structure imparts distinct chemical and biological properties compared to its analogs. For example, the pentamethylene linkage provides flexibility and spatial arrangement that can influence its binding to molecular targets.
Eigenschaften
CAS-Nummer |
2229-39-2 |
|---|---|
Molekularformel |
C19H26Cl4N2 |
Molekulargewicht |
424.2 g/mol |
IUPAC-Name |
N,N'-bis[(2-chlorophenyl)methyl]pentane-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C19H24Cl2N2.2ClH/c20-18-10-4-2-8-16(18)14-22-12-6-1-7-13-23-15-17-9-3-5-11-19(17)21;;/h2-5,8-11,22-23H,1,6-7,12-15H2;2*1H |
InChI-Schlüssel |
VFZXCZMELDLREE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


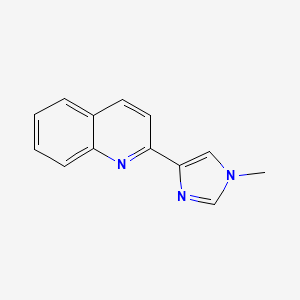

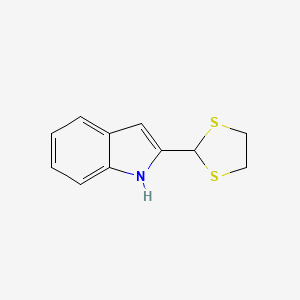
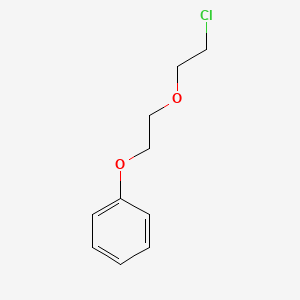
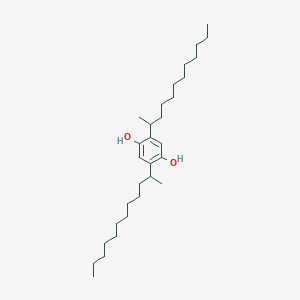
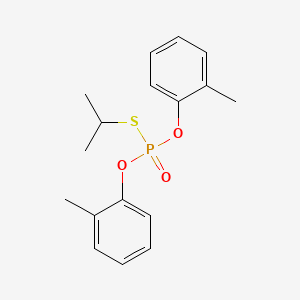
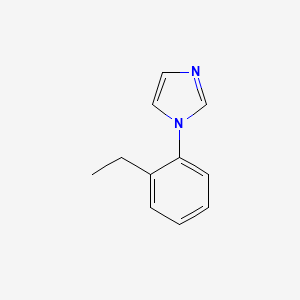
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
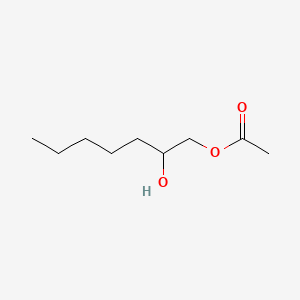
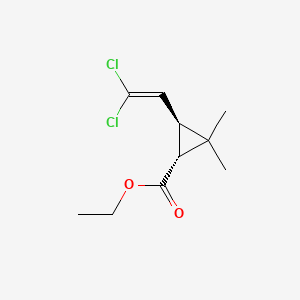
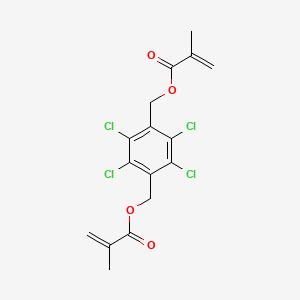
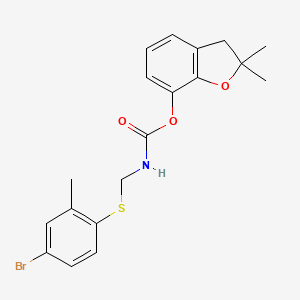
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)

